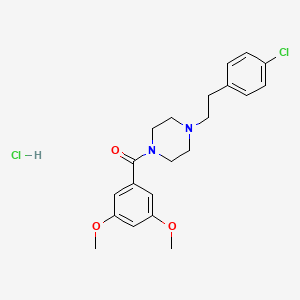

1-(2-(4-Chlorophenyl)ethyl)-4-(3,5-dimethoxybenzoyl)piperazine monohydrochloride

Übersicht

Beschreibung

CGP-29030A ist ein niedermolekulares Medikament, das ursprünglich von Novartis Pharma AG entwickelt wurde. Es ist ein Agonist des Gamma-Aminobuttersäure-B-Rezeptors, d. h. es aktiviert den Gamma-Aminobuttersäure-B-Rezeptor. Diese Verbindung wurde in erster Linie auf ihre potenziellen therapeutischen Wirkungen bei Erkrankungen des Nervensystems untersucht, insbesondere auf ihre analgetischen Eigenschaften .

Herstellungsmethoden

Die Syntheserouten und Reaktionsbedingungen für CGP-29030A sind in öffentlichen Quellen nicht umfassend dokumentiert. Als niedermolekulares Medikament wird es wahrscheinlich durch eine Reihe von organischen Reaktionen synthetisiert, die die Bildung seiner Kernstruktur beinhalten, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten pharmakologischen Eigenschaften zu erzielen. Industrielle Produktionsmethoden würden typischerweise die Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Agonist des Gamma-Aminobuttersäure-B-Rezeptors dient es als Werkzeugverbindung zur Untersuchung des Gamma-Aminobuttersäure-B-Rezeptors und seiner Rolle in verschiedenen physiologischen Prozessen.

Biologie: Es wird in der Forschung eingesetzt, um die Mechanismen der Aktivierung des Gamma-Aminobuttersäure-B-Rezeptors und seine Auswirkungen auf zelluläre Signalwege zu verstehen.

Wirkmechanismus

CGP-29030A übt seine Wirkungen durch Aktivierung des Gamma-Aminobuttersäure-B-Rezeptors aus, der ein G-Protein-gekoppelter Rezeptor ist. Nach der Aktivierung durchläuft der Rezeptor eine Konformationsänderung, die die Signalübertragung über Guaninnukleotid-bindende Proteine auslöst. Diese Signalübertragung moduliert die Aktivität von nachgeschalteten Effektoren wie Adenylatcyclase, Phospholipase A2, Kaliumkanälen und spannungsabhängigen Kalziumkanälen. Diese Wirkungen führen zur Hemmung der Neurotransmitterfreisetzung und einer verringerten neuronalen Erregbarkeit, was zu seinen analgetischen Eigenschaften beiträgt .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for CGP-29030A are not widely documented in public sources. as a small molecule drug, it is likely synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to achieve the desired pharmacological properties. Industrial production methods would typically involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Analyse Chemischer Reaktionen

CGP-29030A, als Agonist des Gamma-Aminobuttersäure-B-Rezeptors, interagiert in erster Linie mit biologischen Zielen, anstatt ausgedehnten chemischen Reaktionen zu unterliegen. Es kann Standard-Organische Reaktionen wie Oxidation, Reduktion und Substitution während seiner Synthese und metabolischen Prozesse durchlaufen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, hängen von den spezifischen Schritten in seiner Syntheseroute ab. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, wären Zwischenprodukte und die endgültige aktive Verbindung .

Wirkmechanismus

CGP-29030A exerts its effects by activating the gamma-aminobutyric acid B receptor, which is a G-protein coupled receptor. Upon activation, the receptor undergoes a conformational change that triggers signaling via guanine nucleotide-binding proteins. This signaling modulates the activity of downstream effectors such as adenylate cyclase, phospholipase A2, potassium channels, and voltage-dependent calcium channels. These effects result in the inhibition of neurotransmitter release and decreased neuronal excitability, contributing to its analgesic properties .

Vergleich Mit ähnlichen Verbindungen

CGP-29030A ist einzigartig in seiner spezifischen Wirkung als Agonist des Gamma-Aminobuttersäure-B-Rezeptors. Ähnliche Verbindungen umfassen andere Gamma-Aminobuttersäure-B-Rezeptor-Agonisten wie Baclofen und Phenibut. Im Vergleich zu diesen Verbindungen kann CGP-29030A unterschiedliche pharmakologische Profile und therapeutische Potenziale bieten. Beispielsweise wird Baclofen üblicherweise als Muskelrelaxans und Antispastikum eingesetzt, während Phenibut wegen seiner anxiolytischen und nootropen Wirkungen eingesetzt wird .

Eigenschaften

IUPAC Name |

[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.ClH/c1-26-19-13-17(14-20(15-19)27-2)21(25)24-11-9-23(10-12-24)8-7-16-3-5-18(22)6-4-16;/h3-6,13-15H,7-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLXGFIBROXFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=C(C=C3)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150327 | |

| Record name | Cgp 29030A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113240-27-0 | |

| Record name | Cgp 29030A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113240270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 29030A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

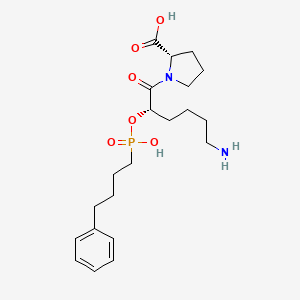

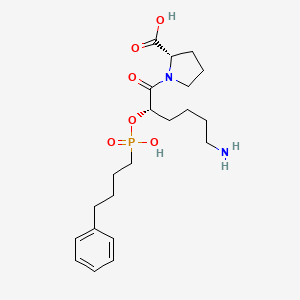

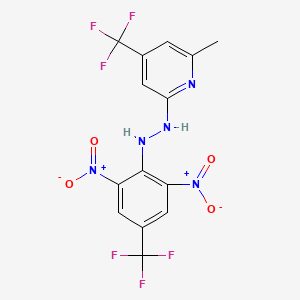

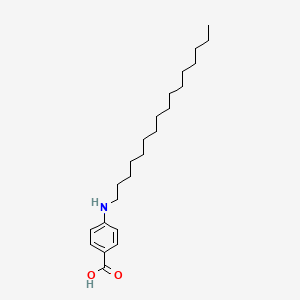

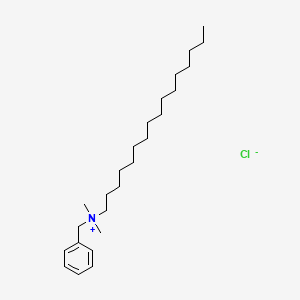

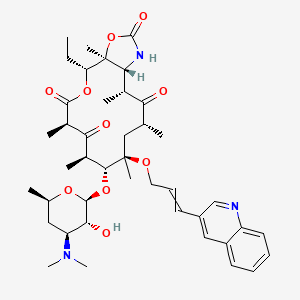

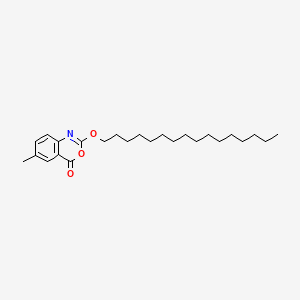

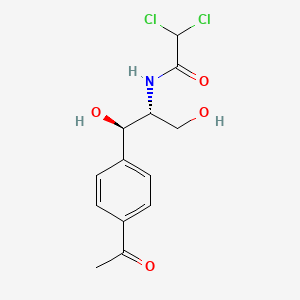

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.